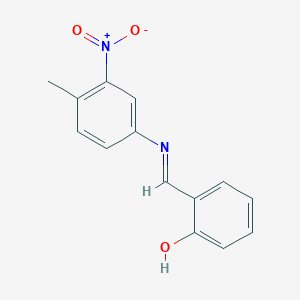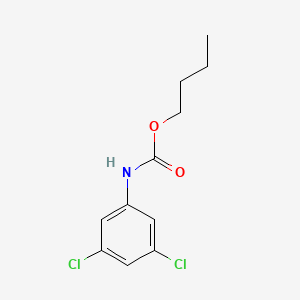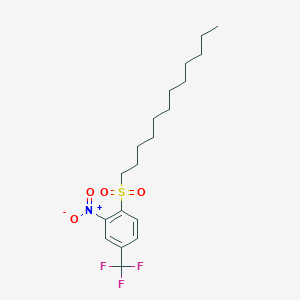
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a dodecylsulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains a trifluoromethyl group.
Sulfonylation: The dodecylsulfonyl group is introduced via sulfonylation, often using dodecylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Oxidation: The dodecylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common reagents and conditions for these reactions include palladium catalysts for reduction, strong bases like sodium hydride for substitution, and hydrogen peroxide for oxidation. Major products formed from these reactions include amines, substituted benzene derivatives, and sulfones.
Applications De Recherche Scientifique
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals, including surfactants and polymers, due to its unique combination of functional groups.
Mécanisme D'action
The mechanism by which 1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene exerts its effects depends on the specific application:
Molecular Targets: In biological systems, the compound or its derivatives may target specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds:
1-(Dodecylsulfonyl)-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Dodecylsulfonyl)-4-(trifluoromethyl)benzene: Lacks the nitro group, affecting its potential biological activity and chemical reactivity.
2-Nitro-4-(trifluoromethyl)benzene: Lacks the dodecylsulfonyl group, leading to different solubility and chemical behavior.
Propriétés
Formule moléculaire |
C19H28F3NO4S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
1-dodecylsulfonyl-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H28F3NO4S/c1-2-3-4-5-6-7-8-9-10-11-14-28(26,27)18-13-12-16(19(20,21)22)15-17(18)23(24)25/h12-13,15H,2-11,14H2,1H3 |
Clé InChI |
HTLYERXONXGOJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


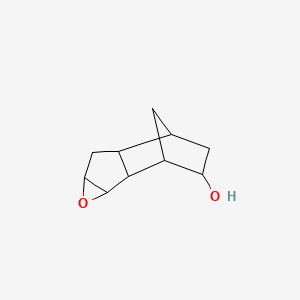
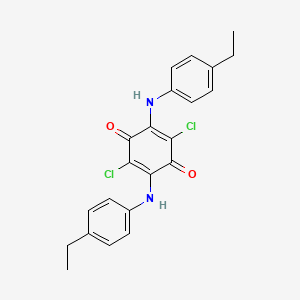
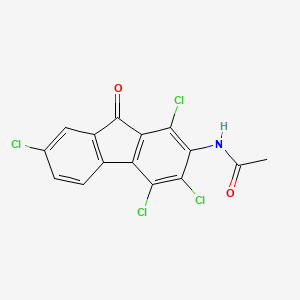
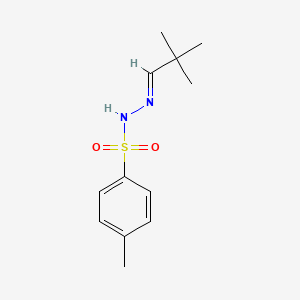
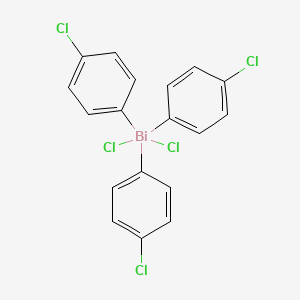
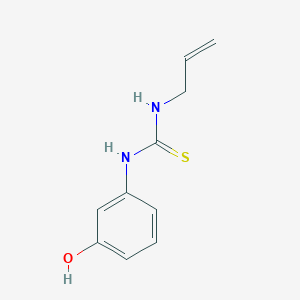
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
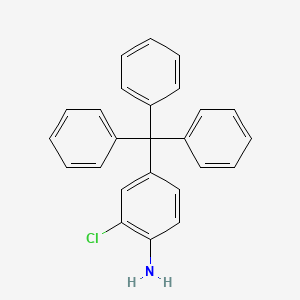
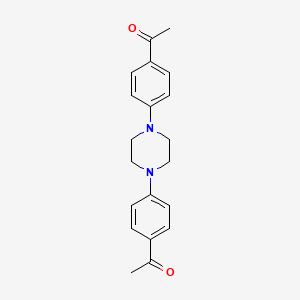


![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)
